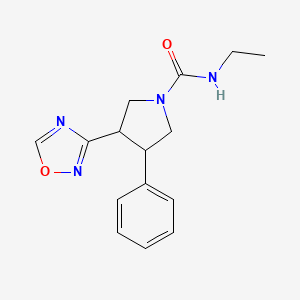

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide often involves the starting from basic aromatic acids or esters, involving cyclisation and condensation reactions. For instance, a series of substituted benzamides were synthesized starting from 2-(4-methylphenyl)acetic acid, indicating a method that could potentially be adapted for the synthesis of this compound by incorporating the oxadiazol ring into the core structure (Ravinaik et al., 2021).

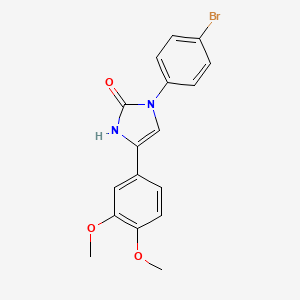

Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole ring has been studied through techniques like single-crystal X-ray analysis. These analyses provide detailed insights into the crystalline structure and geometry of such molecules, laying the groundwork for understanding the structural attributes of this compound. For example, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined, showcasing the typical spatial arrangement that might be expected in similar compounds (Viterbo et al., 1980).

科学的研究の応用

Microwave-assisted Synthesis and Biological Activities

This study involved the synthesis of hybrid molecules containing different molecular moieties, including 1,3,4-oxadiazole, through microwave-assisted techniques. The synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate to good antimicrobial activity against tested microorganisms, while two demonstrated antiurease activity, and four showed antilipase activity, suggesting their potential in the development of new therapeutic agents (Başoğlu et al., 2013).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]

This research focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. The compounds were tested against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Docking Studies and Anti-microbial Evaluation

This study synthesized and characterized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity through docking studies. The results provided insights into the potential anti-microbial properties of these synthesized compounds (Spoorthy et al., 2021).

Antibacterial Agents Synthesis and Activity

This research focused on the synthesis of pyridonecarboxylic acids and their analogues, evaluating their antibacterial activity both in vitro and in vivo. The study identified compounds with significant antibacterial potency, highlighting the potential for further biological investigation (Egawa et al., 1984).

作用機序

Target of Action

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a microbiocidal oxadiazole derivative . It is primarily used as a pesticide, especially as a fungicide . The compound targets phytopathogenic microorganisms, preferably fungi .

Mode of Action

It is known that oxadiazole derivatives have microbiocidal activity . They are used in agriculture or horticulture for controlling or preventing infestation of plants, harvested food crops, seeds, or non-living materials by phytopathogenic microorganisms .

Biochemical Pathways

It is known that oxadiazole derivatives can disrupt the normal functioning of phytopathogenic microorganisms .

Result of Action

The primary result of the action of this compound is the control or prevention of infestation by phytopathogenic microorganisms . This contributes considerably to keeping young cereal stands healthy, which increases, for example, the winter survival of the cereal seed treated, and also safeguards quality and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the specific conditions in which the compound is applied, such as the type of crop, the presence of other microorganisms, and the physical and chemical conditions of the environment .

特性

IUPAC Name |

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-8-12(11-6-4-3-5-7-11)13(9-19)14-17-10-21-18-14/h3-7,10,12-13H,2,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZURPOYEWVBXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)